N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide (molecular formula: C₁₅H₂₂N₄O₂, molecular weight: 290.361 g/mol) is a cyclopropanecarboxamide derivative featuring a pyrrolidine ring linked to a pyrazole moiety substituted at the 5-position with an isopropyl group . The compound has a stereocenter at the pyrrolidine C3 position, designated as (3S) in its systematic name . It is classified as a non-polymer and contains 45 bonds, including five aromatic bonds, contributing to its conformational rigidity.
Properties
IUPAC Name |
N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXTVGTDZRKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanecarboxylic Acid Activation
Cyclopropanecarboxylic acid is typically activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Alternatively, continuous-flow technology enables safer handling of reactive intermediates. For example, cyclopropanecarboxamide can be synthesized via Hofmann rearrangement using sodium hypochlorite (NaClO) and sodium hydroxide under flow conditions (96% yield, 90°C, 4 min residence time).
Aminolysis with Pyrrolidin-3-amine
The activated cyclopropanecarboxylic acid derivative is reacted with pyrrolidin-3-amine. CsOH·H₂O-catalyzed nitrile aminolysis (Table 1) provides a high-yielding route to primary carboxamides, adaptable for secondary amines like pyrrolidin-3-amine.
Table 1: Optimization of Carboxamide Synthesis via Nitrile Aminolysis
| Catalyst (mol%) | Reactant | Conditions | Yield (%) |
|---|---|---|---|
| CsOH·H₂O (10) | H₂O | 100°C, 24 h | 61 |
| CsOH·H₂O (10) | NH₃·H₂O | 100°C, 2 h | 93 |
Preparation of Pyrrolidin-3-ylamine Derivatives
Reductive Amination of Pyrrolidinone
Pyrrolidin-3-amine is synthesized via reductive amination of pyrrolidin-3-one using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C). Protection-deprotection strategies (e.g., Boc-protection) ensure chemoselectivity during subsequent coupling steps.
Palladium-Catalyzed Coupling Reactions
Borylation of protected pyrrolidine derivatives enables Suzuki-Miyaura cross-coupling. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate reacts with aryl halides under Pd(PPh₃)₄ catalysis (93% yield, 80°C, 4.5 h).
Synthesis of 5-Isopropyl-1H-Pyrazole-3-Carboxylic Acid
Cyclocondensation of Hydrazines and β-Keto Esters
5-Isopropyl-1H-pyrazole-3-carboxylic acid is synthesized via cyclocondensation of isopropyl-substituted β-keto esters with hydrazine hydrate. Microwave-assisted synthesis (120°C, 20 min) improves regioselectivity and reduces reaction time compared to conventional heating.
Carboxylic Acid Activation
The pyrazole carboxylic acid is activated as an acyl chloride (using SOCl₂) or mixed anhydride (using ClCO₂Et) for subsequent coupling with pyrrolidin-3-amine.
Sequential Amide Bond Formation
Coupling Pyrazole Carbonyl to Pyrrolidine
The activated pyrazole-3-carbonyl derivative is coupled to pyrrolidin-3-amine using HATU/DIPEA in DMF (0°C to room temperature, 12 h). LC-MS monitoring confirms intermediate formation (e.g., m/z 422.2 [M+Na]⁺).
Final Amidation with Cyclopropanecarboxamide
The pyrrolidine-pyrazole intermediate undergoes amidation with cyclopropanecarboxamide using EDCl/HOBt in dichloromethane (room temperature, 24 h). Crude product purification via silica gel chromatography (EtOAc/hexanes) yields the target compound.
Analytical Validation and Characterization
Spectroscopic Confirmation
X-ray Diffraction Analysis
Single-crystal X-ray diffraction of intermediates (e.g., tert-butyl carbamates) confirms stereochemistry and molecular geometry.
Process Optimization and Scalability
Chemical Reactions Analysis
US10022354, Example 151 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
US10022354, Example 151 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chemical reactivity and reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of US10022354, Example 151 involves its interaction with specific molecular targets in the body. The compound binds to these targets and modulates their activity, leading to therapeutic effects. The pathways involved in its mechanism of action include various signaling cascades and biochemical processes that are essential for its biological activity .
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table summarizes structural analogs, their modifications, and biological relevance:
Stereochemical and Positional Isomerism
- Stereochemistry : The (3S) configuration in the target compound and N55 is critical for binding to KDM5A, as demonstrated by the superior activity of the S-enantiomer (N55) over its R-counterpart (N54) . This highlights the role of chiral centers in optimizing inhibitor-enzyme interactions.
- Pyrazole Substituent Position : Shifting the isopropyl group from the 5-position (target compound) to the 3-position (N55) alters steric and electronic interactions. The 5-propan-2-yl group in the target compound may enhance hydrophobic interactions in enzyme pockets compared to 3-isopropyl analogs .
Functional Group Modifications
- Cyclopropane Carboxamide : A conserved feature across analogs, this group likely stabilizes binding via rigidity and hydrogen-bonding interactions with catalytic residues .
Computational Insights into Binding Interactions
- Noncovalent Interaction Analysis: Methods from reveal that van der Waals interactions and hydrogen bonding dominate in pyrazole-containing inhibitors, with steric effects from isopropyl groups modulating binding .
Biological Activity
N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H22N4O2
- Molecular Weight : 290.36 g/mol
- LogP : 1.1 (indicating moderate lipophilicity)
This compound features a cyclopropane moiety linked to a pyrrolidine and a pyrazole ring, which are known for their biological relevance.
1. Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. In particular, the inhibition of c-KIT and BCR-ABL pathways has been noted in related compounds, suggesting that this compound may also exhibit similar mechanisms.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | c-KIT | 0.33 | Inhibitory |
| Compound B | BCR-ABL | 0.16 | Inhibitory |
2. Anticoagulant Activity
The pyrazole derivatives have shown promise as potent inhibitors of factor Xa, an essential component in the coagulation cascade. This compound might exhibit similar anticoagulant effects due to its structural analogies with known factor Xa inhibitors.
The proposed mechanism involves the inhibition of specific kinases and enzymes that are crucial for cellular proliferation and survival:
-
c-KIT Inhibition : Compounds targeting c-KIT have demonstrated effective tumor suppression in gastrointestinal stromal tumors (GISTs).
"The antitumor efficacy at a dose of 100 mg/kg in a GIST model displayed significant tumor growth inhibition" .
Case Study 1: In Vitro Studies
In vitro studies on related pyrazole compounds have shown effective cellular uptake and cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.1 to 0.5 µM, indicating strong activity.
Case Study 2: In Vivo Efficacy
Animal studies have demonstrated that similar compounds can significantly reduce tumor size in xenograft models when administered orally, with bioavailability rates around 36% and half-lives ranging from 4 to 5 hours .
Q & A
Basic: What are the standard methodologies for synthesizing N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide?
Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates:
- Step 1: Synthesis of the pyrazole-3-carbonyl moiety via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .
- Step 2: Functionalization of the pyrrolidine ring at the 3-position, often through nucleophilic substitution or amide coupling, to introduce the cyclopropanecarboxamide group .
- Step 3: Final coupling of the pyrazole-carbonyl and pyrrolidine-cyclopropanecarboxamide subunits using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
Critical Parameters:
- Temperature control (±2°C) during exothermic steps (e.g., cyclocondensation).
- Solvent purity (e.g., anhydrous DMF) to avoid side reactions.
- Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Basic: How is the stereochemical configuration of the pyrrolidine ring (3S vs. 3R) confirmed?
Answer:
The 3S configuration (as per IUPAC naming in ) is validated using:
- Chiral Chromatography: HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers .
- X-ray Crystallography: Definitive confirmation via single-crystal analysis, though this requires high-purity crystals .
- Optical Rotation: Comparison with literature values for related pyrrolidine derivatives .
Implications:
Stereochemistry affects biological target engagement (e.g., receptor binding affinity). For example, the 3S isomer may exhibit higher activity due to spatial compatibility with enzymatic pockets .
Advanced: How can computational methods optimize reaction conditions for scalable synthesis?
Answer:
Integrated computational-experimental frameworks (e.g., ICReDD’s approach in ) are employed:
- Quantum Chemical Calculations: To model transition states and identify energy barriers for key steps (e.g., amide bond formation).
- Machine Learning (ML): Training models on reaction databases to predict optimal solvents, catalysts, and temperatures.
- Microkinetic Modeling: Simulating reaction networks to minimize byproducts.
Case Study:
For cyclopropane ring formation, DFT calculations can predict strain energy and guide the selection of ring-opening reagents .
Advanced: How should researchers resolve contradictions in solubility or stability data during formulation studies?
Answer:
Contradictions arise from variations in:
- Experimental Conditions: pH, temperature, or solvent polarity (e.g., DMSO vs. aqueous buffers).
- Analytical Techniques: Dynamic light scattering (DLS) vs. NMR for aggregation detection.
Methodological Approach:
- Design of Experiments (DoE): Systematic variation of parameters (e.g., pH 5–8, 25–40°C) to identify stability thresholds.
- Forced Degradation Studies: Exposure to heat, light, or oxidizers to profile degradation pathways .
- Cross-Validation: Using orthogonal techniques (e.g., HPLC-UV and LC-MS) to confirm solubility metrics .
Advanced: What strategies are recommended for target identification and mechanism-of-action studies?
Answer:
- In Silico Docking: Molecular docking against protein databases (e.g., PDB) to prioritize targets. The pyrazole and cyclopropane moieties suggest kinase or protease inhibition .
- Proteome Profiling: Activity-based protein profiling (ABPP) with fluorescent probes to map binding partners.
- CRISPR-Cas9 Screens: Genome-wide knockout libraries to identify genes affecting compound sensitivity .
Example:
Docking studies in revealed pyrazole-carboxamide derivatives bind to ATP pockets in kinases, guiding follow-up enzyme assays.
Basic: What purification techniques are optimal for isolating high-purity samples?
Answer:
- Flash Chromatography: For intermediate purification using gradients of ethyl acetate/hexane.
- Preparative HPLC: For final polishing with C18 columns and acetonitrile/water mobile phases.
- Recrystallization: Using solvent pairs like ethanol/water to remove amorphous impurities .
Yield Optimization:
- Adjusting silica gel pore size (60–200 Å) based on compound polarity.
- Monitoring by TLC (Rf = 0.3–0.5) to track elution .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
Discrepancies often stem from:
- Cell Line Variability: Genetic drift or differential expression of targets.
- Assay Conditions: ATP concentrations in kinase assays affecting IC.
Resolution Tactics:
- Standardized Protocols: Adopt NIH/NCATS guidelines for dose-response curves.
- Orthogonal Assays: Confirm cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation) .
- Meta-Analysis: Pool data from multiple studies using random-effects models to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
